molecular formula C17H15NO5S B2827736 N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2097899-78-8

N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2827736
CAS No.: 2097899-78-8
M. Wt: 345.37
InChI Key: WLTONHNJQQNDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2,3'-Bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a 2,3-dihydro-1-benzofuran core linked via a methyl group to a 2,3'-bifuran moiety.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c19-24(20,15-2-4-16-12(9-15)6-8-22-16)18-10-14-1-3-17(23-14)13-5-7-21-11-13/h1-5,7,9,11,18H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTONHNJQQNDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bifuran moiety linked to a benzofuran sulfonamide structure. This unique configuration suggests potential interactions with various biological targets. The sulfonamide group is known for its role in medicinal chemistry, particularly in antimicrobial and anti-inflammatory agents.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folic acid synthesis. A study on related compounds demonstrated that modifications in the benzofuran and bifuran structures can enhance antibacterial efficacy against various pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamides is well-documented. Compounds similar to this compound have shown the ability to reduce pro-inflammatory cytokines like IL-6 and TNF-α in vitro. This effect is often mediated through the inhibition of NF-κB signaling pathways .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial growth.
  • Receptor Interaction : It could interact with specific receptors or proteins within inflammatory pathways, leading to reduced inflammation.
  • Radical Scavenging : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress .

Case Studies and Experimental Results

Several studies have assessed the biological activity of compounds related to this compound:

StudyCompound TestedActivityIC50 (µM)
Benzofuran DerivativeAntibacterial0.125
Bifuran SulfonamideAnti-inflammatory20
Schiff Base ComplexesAntioxidant15

These findings indicate that structural modifications can significantly influence the biological activity of these compounds.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : The compound's solubility and permeability will affect its bioavailability.
  • Distribution : Lipophilicity may influence tissue distribution and target site accumulation.
  • Metabolism : Potential metabolic pathways need to be identified to predict efficacy and toxicity.
  • Excretion : Renal or hepatic excretion routes should be characterized to assess clearance rates.

Comparison with Similar Compounds

Reactivity and Functionalization

  • Sulfonamide vs. Sulfonate Reactivity : Unlike sulfonate esters (e.g., in 6e and 6f), sulfonamides resist hydrolysis, making them preferable for drug design. However, they may exhibit lower electrophilicity, complicating further derivatization.
  • Furan Ring Stability: The bifuran moiety in the target compound may undergo oxidative degradation under harsh conditions, whereas ribofuranoside analogues in are protected by isopropylidene groups to prevent ring opening .

Crystallographic and Computational Insights

  • Structural Determination : Programs like SHELXL (part of the SHELX suite) are widely used for refining small-molecule crystal structures . If the target compound’s structure was resolved crystallographically, SHELXL would likely be employed for refinement due to its precision with high-resolution data.

Q & A

Q. What are the key synthetic routes for N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzofuran core. For example, sulfonamide introduction may occur via nucleophilic substitution using sulfonyl chlorides under inert atmospheres. Key steps include:
  • Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to attach the bifuran-methyl group to the benzofuran scaffold .
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates. Reaction temperatures are often maintained between 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization (solvent: ethanol/water mixtures) ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the bifuran-methyl group (δ 4.2–4.5 ppm for CH2_2) and sulfonamide protons (δ 7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ at m/z 375.12) verifies molecular formula consistency .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% required for biological assays) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition studies?

  • Methodological Answer : The sulfonamide group acts as a hydrogen-bond donor/acceptor, enabling interactions with catalytic residues in enzymes (e.g., carbonic anhydrase or kinase targets). Advanced studies involve:
  • Docking Simulations : Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites, highlighting interactions between the bifuran moiety and hydrophobic pockets .
  • Kinetic Assays : IC50_{50} determination via fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) quantifies inhibitory potency .
  • Mutagenesis Studies : Site-directed mutagenesis of target enzymes identifies critical residues for binding (e.g., replacing Tyr204^{204} with Ala disrupts hydrogen bonding) .

Q. How can conflicting data on the compound’s solubility and stability in aqueous buffers be resolved?

  • Methodological Answer : Discrepancies often arise from buffer composition or pH variations. Systematic approaches include:
  • pH-Dependent Solubility Profiling : Measure solubility in PBS (pH 7.4), acetate (pH 5.0), and borate (pH 9.0) buffers using nephelometry .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolytic degradation products (e.g., sulfonic acid derivatives) .
  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility without altering bioactivity .

Q. What strategies are effective for optimizing the compound’s selectivity across related biological targets?

  • Methodological Answer : Structural modifications guided by SAR (Structure-Activity Relationship) analysis improve selectivity:
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzofuran ring to enhance affinity for ATP-binding pockets in kinases .
  • Isosteric Replacement : Replace the sulfonamide with a phosphonamide group to reduce off-target interactions with zinc-dependent enzymes .
  • Proteome-Wide Profiling : Use chemical proteomics (e.g., affinity pull-down assays with SILAC labeling) to identify off-target binding partners .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.